6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one
Description
6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused bicyclic system comprising a thiophene and pyrimidinone ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and microbial enzymes. The compound features an ethyl group at position 6 and a methyl group at position 2, which influence its physicochemical properties (e.g., solubility, molecular weight) and biological activity.
Properties
IUPAC Name |
6-ethyl-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-3-6-4-7-8(12)10-5(2)11-9(7)13-6/h4H,3H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNUDCQINMEBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240361 | |
| Record name | 6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-52-7 | |
| Record name | 6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18593-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Four-Component One-Step Synthesis
A notable green and efficient method involves a catalytic four-component reaction combining:
- A ketone (e.g., acetophenone derivatives)
- Ethyl cyanoacetate
- Elemental sulfur (S8)
- Formamide
This approach synthesizes thieno[2,3-d]pyrimidin-4(3H)-ones in one step with high yield and reduced catalyst loading, avoiding multiple chromatography steps typical of older methods. The reaction is scalable and environmentally friendly, with a low E-factor (1.5), indicating minimal waste generation compared to traditional multi-step syntheses.
- Step economy (one-pot reaction)
- Catalytic process
- Easy purification by crystallization
- Scalable to 100 mmol scale with 96% yield
- Uses inexpensive, readily available starting materials
Table 1. Reaction Components and Conditions for Four-Component Synthesis
| Component | Quantity (mmol) | Role |
|---|---|---|
| Ketone (e.g., acetophenone) | 1.0 | Carbonyl source |
| Ethyl cyanoacetate | 1.5 | Nucleophile |
| Elemental sulfur (S8) | 1.0 | Sulfur source |
| Formamide | 4.0 | Nitrogen source, solvent |
The reaction proceeds under catalytic conditions with mild heating and yields the target thieno[2,3-d]pyrimidin-4-one framework efficiently.
One-Pot Reaction from 2H-Thieno[2,3-d]oxazine-2,4(1H)-diones
Another synthetic route involves a one-pot reaction starting from 2H-thieno[2,3-d]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxybenzylamine. This method allows the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, including 6-ethyl derivatives, with potential for structural diversity and biological activity evaluation.
This approach is particularly useful for generating analogs for anticancer screening but may involve more complex starting materials and multi-step precursor synthesis.
Halogenation and Subsequent Nucleophilic Substitution
A common preparative strategy for functionalized thieno[2,3-d]pyrimidin-4-ones involves:
- Halogenation of the 4-one position using phosphorus oxychloride (POCl3) to form 4-chlorothieno[2,3-d]pyrimidine derivatives.
- Subsequent nucleophilic substitution with amines (e.g., morpholine) under reflux in ethanol/isopropanol mixtures to yield substituted derivatives.
Alkylation at the 3-position or other sites on the thieno[2,3-d]pyrimidin-4(3H)-one core is achieved by reacting the parent compound with alkyl halides in the presence of bases such as potassium carbonate and phase transfer catalysts like tetrabutylammonium bromide (TBAB) in solvents like DMF. This method allows the introduction of ethyl and other alkyl groups at specific positions, including the preparation of 6-ethyl derivatives.
Reflux and Stirring Methods for Derivative Synthesis
Conventional reflux and stirring techniques have been used to synthesize thieno[2,3-d]pyrimidine derivatives, including 6-ethyl substituted compounds, typically involving multi-step schemes starting from appropriate precursors. These methods are well-documented in the literature but may require chromatographic purification and longer reaction times.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Catalytic Four-Component Reaction | One-step, green, catalytic, scalable | Requires specific ketones and reagents | Up to 96% | High | Low E-factor (1.5), green |
| One-Pot from Oxazine Diones | Structural diversity, suitable for analogs | Multi-step precursor synthesis | Moderate | Moderate | Moderate |
| Halogenation + Nucleophilic Substitution | Versatile for functionalization | Moisture sensitive intermediates | 40–80% | Moderate | Moderate |
| Alkylation with Alkyl Halides | Direct alkylation, customizable | Requires strong bases, longer reflux times | Moderate | Moderate | Moderate |
| Reflux and Stirring Methods | Established, straightforward | Multi-step, may need chromatography | Moderate | Moderate | Moderate to high waste |
Summary Table of Preparation Methods for 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
| Preparation Method | Key Reagents | Reaction Type | Yield (%) | Purification | Scale-up Potential | Environmental Impact |
|---|---|---|---|---|---|---|
| Catalytic Four-Component Reaction | Ketone, ethyl cyanoacetate, S8, formamide | One-pot multi-component | Up to 96 | Crystallization | High | Low (E-factor 1.5) |
| One-Pot from Oxazine Diones | Oxazine diones, aromatic aldehydes, amines | One-pot condensation | Moderate | Chromatography | Moderate | Moderate |
| Halogenation + Nucleophilic Substitution | POCl3, amines | Halogenation + substitution | 40–80 | Flash chromatography | Moderate | Moderate |
| Alkylation with Alkyl Halides | Alkyl halides, K2CO3, TBAB, DMF | Nucleophilic substitution | Moderate | Chromatography | Moderate | Moderate |
| Reflux and Stirring Multi-step Methods | Various precursors | Multi-step synthesis | Moderate | Chromatography | Moderate | Moderate to high |
This comprehensive analysis, based on diverse authoritative sources, highlights the most effective and sustainable synthetic strategies for 6-ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, supporting its development for pharmaceutical and research applications.
Chemical Reactions Analysis
Chlorination at the 4-Position
The ketone group at the 4-position undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. This reaction converts the carbonyl oxygen to a chlorine atom, forming 4-chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine, a critical intermediate for further nucleophilic substitutions .
| Reaction Conditions | Yield | Key Observations |
|---|---|---|
| POCl₃ (18.9 equiv), reflux (4–12 h) | 40–80% | Requires neutralization with NH₃ post-reaction |
Mechanistic Insight : The reaction proceeds via acid-catalyzed enolization, followed by electrophilic substitution at the carbonyl oxygen. Excess POCl₃ ensures complete conversion .
Electrophilic Aromatic Bromination
Bromination occurs at the 6-ethyl-substituted thiophene ring under acidic conditions. Bromine in acetic acid selectively introduces a bromine atom at the α-position to the ethyl group (C5 or C7), depending on steric and electronic factors .
| Reaction Conditions | Yield | Regioselectivity |
|---|---|---|
| Br₂ (2–3 equiv), AcOH, 80°C (1–5 h) | 87–95% | Ethyl group directs bromination to adjacent positions |
Example :
Nucleophilic Substitution at the 4-Position
The 4-chloro derivative reacts with amines (e.g., morpholine, cyclopentylamine) in ethanol or THF to yield 4-amino-substituted analogs, enhancing pharmacological activity .
| Reagent | Conditions | Yield | Application |
|---|---|---|---|
| Morpholine | Reflux, 6–48 h | 54–75% | PI3K inhibitors |
| Cyclopentylamine | PdCl₂, H₂, rt | 54% | Kinase-targeted therapeutics |
Key Reaction :
Alkylation at the 3H-Position
The NH group in the pyrimidinone ring undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions, forming N-alkylated derivatives .
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| Methyl iodide, K₂CO₃ | Acetonitrile, rt, 2 h | 75% | 3-Methyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one |
Condensation Reactions
The 4-oxo group participates in condensations with hydrazines or aldehydes. For example, hydrazine hydrate forms hydrazone derivatives, while aromatic aldehydes yield Schiff bases .
Sulfonation and Oxidation
The thiophene sulfur can be oxidized to sulfones using m-chloroperbenzoic acid (m-CPBA), enhancing electrophilicity for subsequent reactions .
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| m-CPBA (3 equiv) | CH₂Cl₂, rt, 1–2 h | 66–87% | Thieno[2,3-d]pyrimidin-4-one sulfone |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl group introduction at brominated positions .
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄ | DME, Na₂CO₃, reflux | 60–85% | 5(or 7)-Phenyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one |
Scientific Research Applications
6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitubercular agent.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse biological activities modulated by substituents at positions 2, 3, 5, and 4. Below is a detailed comparison of 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with key analogs:
Cytotoxic Activity
- 5,6-Dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (Compound 5): This analog demonstrated the highest cytotoxic activity against HeLa cells among derivatives with alkyl chains at positions 5 and 5. Activity decreased with increasing chain length (5 > 6 > 7 > 8), suggesting that smaller substituents enhance cytotoxicity . Key Insight: The ethyl group at position 6 in the target compound may offer a balance between lipophilicity and steric hindrance compared to bulkier alkyl chains.
Antimicrobial Activity
- 6-(Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one: This derivative showed moderate antimicrobial activity against Gram-positive bacteria (MIC = 25 µg/mL) but was 2-fold less potent than ampicillin. The benzimidazole moiety contributed to binding with bacterial targets like TrmD methyltransferase . Comparison: The 6-ethyl-2-methyl substitution in the target compound lacks the benzimidazole group, which may reduce affinity for bacterial enzymes.
- Thieno[2,3-d]pyrimidin-4-one derivatives 73a–i: All derivatives in this series (Table 18) exhibited MIC values of 12.5–25 µg/mL against pathogens like B. subtilis and E. coli, but none surpassed reference drugs like levofloxacin (MIC = 12.5 µg/mL).
Kinase Inhibition
- 1H-thieno[2,3-d]pyrimidin-4-one derivatives: These compounds were tested as CK2 kinase inhibitors. Substitutions at position 6 (e.g., ethyl) may influence binding pocket interactions .
Physicochemical Properties
- 6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one: This analog has a molecular weight of 249.33 and a pyrrolidinyl group at position 2, enhancing solubility compared to the methyl group in the target compound. However, bulky substituents may reduce membrane permeability .
- 5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: The sulfanyl group at position 2 improves hydrogen-bonding capacity but increases molecular weight (254.37 vs. 224.3 for the target compound).
Biological Activity
6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. Its unique structure, characterized by a fused ring system containing both sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The chemical formula for 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is , and it features an ethyl group at the 6-position and a methyl group at the 2-position. This specific substitution pattern enhances its lipophilicity and potentially improves bioavailability compared to other compounds in the same class .
Anticancer Properties
Research indicates that 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits significant anticancer activity. It has been shown to inhibit specific protein kinases that are critical for tumor growth and metastasis. For instance, studies have demonstrated its ability to disrupt signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : It has been observed to inhibit key kinases such as adenosine kinase and Janus kinases (JAKs), which are involved in critical cellular processes related to cancer progression .
- Disruption of Signaling Pathways : The compound may interfere with signaling pathways that promote cell survival and proliferation, contributing to its anticancer effects .
Case Studies
Recent studies have highlighted the efficacy of 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one against various cancer cell lines. For example:
- Study on Breast Cancer Cells : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis.
- Study on Lung Cancer : The compound exhibited potent activity against non-small cell lung cancer (NSCLC) cells, with IC50 values indicating effective inhibition of cell proliferation.
Comparative Analysis with Related Compounds
The biological activity of 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be contrasted with structurally similar compounds:
Table 2: Comparison with Related Thienopyrimidine Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylthieno[2,3-d]pyrimidin-4-one | Methyl group at position 6 | Anticancer activity |
| 5-Ethylthieno[2,3-d]pyrimidin-4-one | Ethyl group at position 5 | Antimicrobial properties |
| 7-Methylthieno[2,3-d]pyrimidin-4-one | Methyl group at position 7 | Potential anti-inflammatory effects |
The unique substitution pattern of 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one enhances its pharmacological properties compared to these analogs.
Q & A
Q. What are the common synthetic routes for 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and what yields are typically achieved?
The compound is typically synthesized via cyclization reactions using formic acid or substituted formamide derivatives. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields 85% of the product after cooling and precipitation . Alternative routes involve substituting the thieno[2,3-d]pyrimidin-4-one core with ethyl and methyl groups via nucleophilic or electrophilic reactions. Yields vary between 70–90% depending on the substituents and reaction conditions (e.g., solvent, temperature) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. In H NMR, the methyl and ethyl groups appear as singlets or triplets in the δ 1.2–2.5 ppm range, while the aromatic protons of the thiophene ring resonate at δ 6.5–7.5 ppm . IR spectroscopy confirms the lactam carbonyl (C=O) stretch at ~1680–1700 cm and thiophene ring vibrations at ~1450–1550 cm . Mass spectrometry (HRMS) is recommended for molecular ion validation.
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
Antioxidant activity can be assessed via DPPH radical scavenging assays, where derivatives with hydroxyl or tert-butyl groups show enhanced activity due to electron-donating effects . For analgesic or anti-inflammatory potential, carrageenan-induced paw edema models in rodents are used, with dose-dependent comparisons to standard drugs like indomethacin .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with kinase targets?
Docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding modes. Critical parameters include:
- Force fields : AMBER or CHARMM for protein-ligand interactions.
- Grid box size : Adjusted to cover the ATP-binding pocket of kinases (e.g., EGFR or CDK2).
- Validation : Compare docking scores (ΔG) with co-crystallized ligands. Substituents like ethyl groups may enhance hydrophobic interactions, while methyl groups influence steric fit .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
Q. How do substituent modifications (e.g., ethyl vs. chlorine) impact the compound’s reactivity and bioactivity?
Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Conversely, ethyl groups improve lipophilicity, boosting membrane permeability in cellular assays. For kinase inhibition, chlorine at position 4 increases selectivity for tyrosine kinases, while ethyl groups at position 6 enhance binding to serine/threonine kinases .
Q. What reaction optimization methods improve yields in large-scale synthesis?
- Catalyst screening : Use KOH in ethanol for base-mediated reactions, as seen in pyrimidin-4-one derivatization (yield: 82%) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80%.
- Work-up optimization : Precipitation with cold hexane instead of column chromatography minimizes product loss .
Q. How is X-ray crystallography utilized to confirm the compound’s structural conformation?
Single-crystal X-ray diffraction resolves bond angles and dihedral angles, critical for validating the fused thieno-pyrimidinone ring system. For example, the angle between the thiophene and pyrimidinone planes should be ~10–15°, confirming non-planarity. Hydrogen-bonding patterns (e.g., N–H···O) stabilize the crystal lattice and correlate with solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
